Cas no 232597-50-1 (1H-Benzimidazol-7-amine,2,5,6-trimethyl-)

1H-Benzimidazol-7-amine,2,5,6-trimethyl- structure
232597-50-1 structure
Product Name:1H-Benzimidazol-7-amine,2,5,6-trimethyl-
CAS No:232597-50-1
MF:C10H13N3
MW:175.230321645737
CID:245318
PubChem ID:10773595
Update Time:2025-04-19

1H-Benzimidazol-7-amine,2,5,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazol-7-amine,2,5,6-trimethyl-
    • 1H-Benzimidazol-4-amine,2,5,6-trimethyl- (9CI)
    • 2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine
    • 232597-50-1
    • Inchi: 1S/C10H13N3/c1-5-4-8-10(9(11)6(5)2)13-7(3)12-8/h4H,11H2,1-3H3,(H,12,13)
    • InChI Key: BIMPBUKTXBUHKK-UHFFFAOYSA-N
    • SMILES: N1C(C)=NC2C(=C(C)C(C)=CC1=2)N

Computed Properties

  • Exact Mass: 175.110947427g/mol
  • Monoisotopic Mass: 175.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 54.7Ų

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